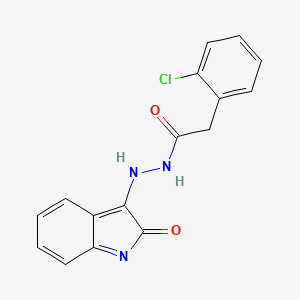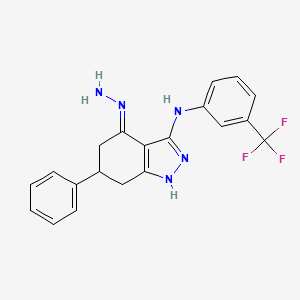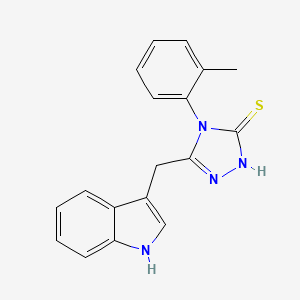![molecular formula C22H16N2O2 B7827866 2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione](/img/structure/B7827866.png)
2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of various reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards. The specific industrial methods can vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions: Compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under specific conditions.
Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can include various derivatives and intermediates that are of interest in chemical research and industrial applications.
科学的研究の応用
Compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: Research may focus on the compound’s potential as a drug candidate or its role in disease mechanisms.
Industry: Compound “this compound” may be used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The detailed mechanism of action can be elucidated through experimental studies and computational modeling.
類似化合物との比較
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
These compounds may share structural similarities or exhibit comparable chemical and biological properties, making them relevant for comparative studies.
特性
IUPAC Name |
2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)19(21)20(15-9-3-1-4-10-15)24-23-16-11-5-2-6-12-16/h1-14,23-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBVEZSNEBVULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)NNC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)NNC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-[(3-aminopyridin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827793.png)

![4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid](/img/structure/B7827802.png)
![2-[[(5-nitro-1,3-thiazol-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827814.png)
![2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827819.png)
![2-[[(2-methylquinolin-4-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827820.png)
![2-[(2,5-dimethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7827836.png)
![2-[1-[(2-methylquinolin-4-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7827837.png)
![2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827845.png)
![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one](/img/structure/B7827847.png)
![4-[[(1,3-dioxoinden-2-ylidene)methylamino]methyl]benzoic acid](/img/structure/B7827848.png)

![2-[(4-ethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7827863.png)

